molecular formula C8H8ClFO2 B6332240 4-Chloro-2-fluoro-1-(methoxymethoxy)benzene CAS No. 1882340-29-5

4-Chloro-2-fluoro-1-(methoxymethoxy)benzene

Cat. No.: B6332240
CAS No.: 1882340-29-5
M. Wt: 190.60 g/mol
InChI Key: ZOKXAQCOVQATGW-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-1-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of benzene, substituted with chlorine, fluorine, and a methoxymethoxy group

Mechanism of Action

Mode of Action

It’s known that halogenated aromatic compounds like this can participate in various organic reactions, such as friedel-crafts acylation and nucleophilic substitution .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-fluoro-1-(methoxymethoxy)benzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-1-(methoxymethoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-chloro-2-fluorophenol.

    Methoxymethylation: The phenol group is protected by converting it into a methoxymethyl ether using methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH).

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness. Industrial processes may also incorporate continuous flow techniques and automated systems to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-1-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (Pd) with boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Chloro-2-fluoro-1-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene
  • 1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene
  • 4-Chloro-2-fluorobenzoic acid

Uniqueness

4-Chloro-2-fluoro-1-(methoxymethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research.

Properties

IUPAC Name

4-chloro-2-fluoro-1-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKXAQCOVQATGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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